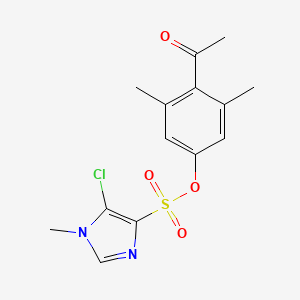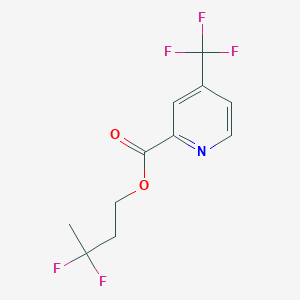![molecular formula C20H31NO2 B7437158 N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine](/img/structure/B7437158.png)
N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine, also known as UMB 68, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
作用机制
N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine 68 acts as a selective sigma-1 receptor agonist, which modulates various cellular pathways involved in neuroprotection, neuroplasticity, and neurotransmitter release. Sigma-1 receptors are located in the endoplasmic reticulum and regulate calcium signaling, protein folding, and lipid metabolism. Activation of sigma-1 receptors by N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine 68 has been shown to enhance synaptic plasticity, reduce neuroinflammation, and protect against oxidative stress.
Biochemical and Physiological Effects:
N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine 68 has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine 68 can increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which promote neuronal survival and growth. In vivo studies have shown that N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine 68 can improve cognitive function, reduce anxiety-like behavior, and enhance neurogenesis in animal models.
实验室实验的优点和局限性
N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine 68 has several advantages for lab experiments, including its high potency, selectivity, and water solubility. N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine 68 is also relatively stable and can be easily synthesized in large quantities. However, N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine 68 has some limitations, including its potential cytotoxicity at high concentrations and its limited bioavailability in vivo.
未来方向
There are several future directions for N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine 68 research, including the development of new sigma-1 receptor agonists with improved pharmacological properties, the investigation of N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine 68 as a potential therapeutic agent for neurodegenerative diseases and cancer, and the exploration of N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine 68's mechanism of action at the molecular level. Additionally, more studies are needed to determine the optimal dosage and administration route of N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine 68 for in vivo experiments.
合成方法
The synthesis of N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine 68 involves the reaction of 1,9-dioxaspiro[5.5]undecane-4,8-dione with 5-phenylpentylamine in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine 68 in its pure form.
科学研究应用
N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine 68 has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine 68 has been shown to act as a selective sigma-1 receptor agonist, which may have therapeutic potential for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine 68 has been investigated for its ability to inhibit the growth of cancer cells and induce apoptosis. In drug discovery, N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine 68 has been used as a lead compound for the development of new drugs.
属性
IUPAC Name |
N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO2/c1-3-7-18(8-4-1)9-5-2-6-13-21-19-10-14-23-20(17-19)11-15-22-16-12-20/h1,3-4,7-8,19,21H,2,5-6,9-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPGYIJIBIGJCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCOCC2)CC1NCCCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid](/img/structure/B7437076.png)

![Methyl 6-[4-hydroxy-4-(trifluoromethyl)azepan-1-yl]-5-methoxypyrimidine-4-carboxylate](/img/structure/B7437083.png)
![Methyl 5-methoxy-6-[2-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethylamino]pyrimidine-4-carboxylate](/img/structure/B7437100.png)

![(2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol](/img/structure/B7437112.png)
![2-Methyl-4-[5-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B7437125.png)
![N-methyl-4-phenyl-N-[2-(2H-tetrazol-5-yl)propyl]-1,3,5-triazin-2-amine](/img/structure/B7437133.png)

![3-Amino-7-[4-(1-hydroxyethyl)phenyl]-1,3,4,5-tetrahydro-1-benzazepin-2-one](/img/structure/B7437141.png)
![N-(6-phenylhexyl)-1,9-dioxaspiro[5.5]undecan-4-amine](/img/structure/B7437150.png)
![Methyl 3-[[2-[2-(2,2-difluoroethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl]amino]thiophene-2-carboxylate](/img/structure/B7437161.png)
![(3S)-3-[[3-[3-(benzimidazol-1-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B7437163.png)
![tert-butyl N-[[5-(6-bromo-2-oxo-1,3-dihydrobenzimidazol-4-yl)-1,2,4-oxadiazol-3-yl]methyl]carbamate](/img/structure/B7437170.png)